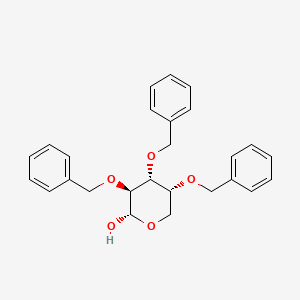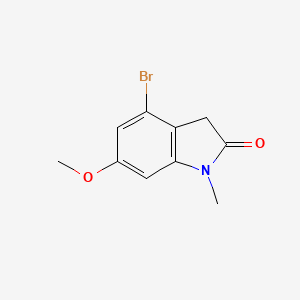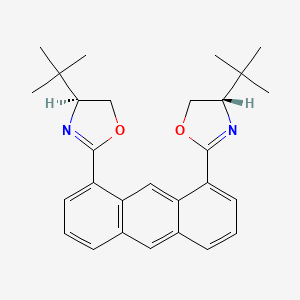
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene is a chiral compound that features two oxazoline rings attached to an anthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids under dehydrating conditions.
Attachment to Anthracene Core: The oxazoline rings are then attached to the anthracene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene has several scientific research applications:
Asymmetric Catalysis: The chiral nature of the compound makes it useful as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its potential interactions with biological molecules are of interest for studying enzyme mechanisms and developing new pharmaceuticals.
作用机制
The mechanism of action of 1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene in asymmetric catalysis involves its role as a chiral ligand. It coordinates with metal centers to form chiral metal complexes, which then facilitate enantioselective reactions. The oxazoline rings provide steric and electronic environments that favor the formation of one enantiomer over the other.
相似化合物的比较
Similar Compounds
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)naphthalene: Similar structure but with a naphthalene core instead of anthracene.
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenanthrene: Similar structure but with a phenanthrene core.
Uniqueness
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene is unique due to its anthracene core, which provides distinct electronic properties and a larger π-conjugated system compared to naphthalene and phenanthrene derivatives. This makes it particularly suitable for applications in materials science and asymmetric catalysis.
属性
分子式 |
C28H32N2O2 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC 名称 |
(4S)-4-tert-butyl-2-[8-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H32N2O2/c1-27(2,3)23-15-31-25(29-23)19-11-7-9-17-13-18-10-8-12-20(22(18)14-21(17)19)26-30-24(16-32-26)28(4,5)6/h7-14,23-24H,15-16H2,1-6H3/t23-,24-/m1/s1 |
InChI 键 |
BJWZFDUKNVXOJN-DNQXCXABSA-N |
手性 SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)

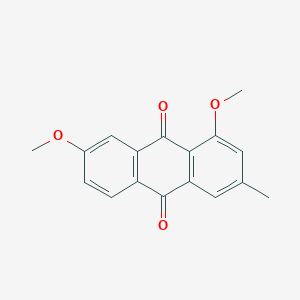
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
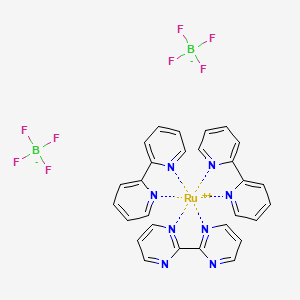
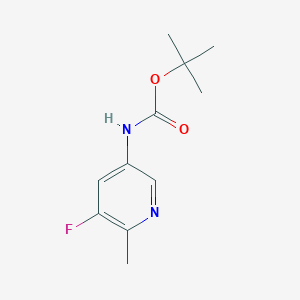
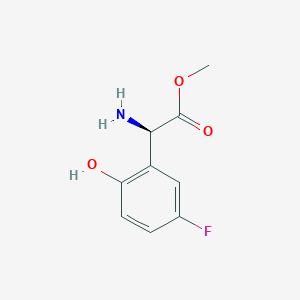
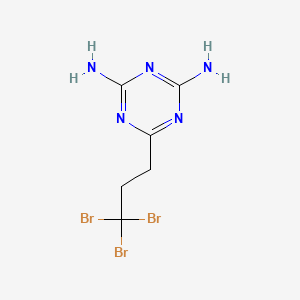
![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
